molecular formula C12H9BrS B1580700 1-Bromo-4-phenylsulfanylbenzene CAS No. 65662-88-6

1-Bromo-4-phenylsulfanylbenzene

Cat. No.: B1580700
CAS No.: 65662-88-6
M. Wt: 265.17 g/mol
InChI Key: GLXVKUVWFRUQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-phenylsulfanylbenzene is a useful research compound. Its molecular formula is C12H9BrS and its molecular weight is 265.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220074. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-phenylsulfanylbenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in a wide range of organic compounds, and its reactivity plays a crucial role in many chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as Electrophilic Aromatic Substitution (EAS). In this process, the bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring. This interaction generates a positively charged intermediate, known as an arenium ion . In the second step of the reaction, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The EAS reaction involving this compound affects the biochemical pathway of aromatic compound synthesis. The introduction of the bromine atom to the benzene ring can lead to the formation of various downstream products, depending on the specific conditions and reactants present .

Pharmacokinetics

The compound’s physical and chemical properties, such as its molecular weight of 265169, density of 15±01 g/cm3, and boiling point of 3556±250 °C at 760 mmHg , suggest that it may have significant bioavailability.

Result of Action

The result of the action of this compound is the formation of a brominated benzene ring. This reaction can lead to the synthesis of a wide range of brominated organic compounds, which have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of the EAS reaction can be affected by the presence of catalysts, the temperature, and the pH of the reaction environment . Additionally, the stability and efficacy of the compound can be influenced by storage conditions, such as temperature and humidity .

Properties

IUPAC Name

1-bromo-4-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXVKUVWFRUQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309951
Record name 1-Bromo-4-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65662-88-6
Record name 65662-88-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-(phenylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOPHENYL PHENYL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-phenylsulfanylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-phenylsulfanylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-phenylsulfanylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-phenylsulfanylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-phenylsulfanylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-phenylsulfanylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.